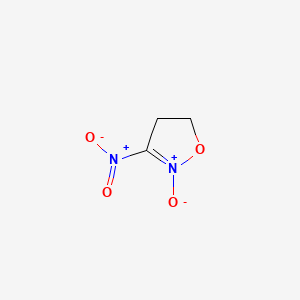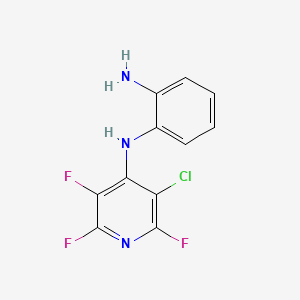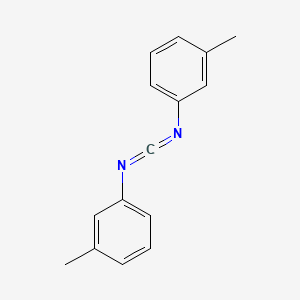
N,N'-bis(3-methylphenyl)methanediimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis(3-methylphenyl)methanediimine is a chemical compound known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). It is a derivative of triphenylamine and is widely used for its hole-transporting properties, which are crucial in the development of optoelectronic devices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-methylphenyl)methanediimine typically involves the reaction of 3-methylaniline with formaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the methanediimine linkage between the two 3-methylphenyl groups .
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and sublimation are used to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis(3-methylphenyl)methanediimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds
Wissenschaftliche Forschungsanwendungen
N,N’-bis(3-methylphenyl)methanediimine has a wide range of applications in scientific research:
Chemistry: Used as a hole-transport material in organic electronics.
Biology: Investigated for its potential in bioelectronic devices.
Medicine: Explored for its use in drug delivery systems.
Industry: Utilized in the production of OLEDs and other optoelectronic devices
Wirkmechanismus
The compound exerts its effects primarily through its hole-transporting properties. It facilitates the movement of positive charges (holes) in organic electronic devices, enhancing their efficiency. The molecular targets include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for charge transport .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-diphenyl-N,N’-di(m-tolyl)benzidine
- 4,4’-bis[N-phenyl-N-(m-tolyl)amino]biphenyl
- N,N’-di(1-naphthyl)-N,N’-diphenyl-(1,1’-biphenyl)-4,4’-diamine .
Uniqueness
N,N’-bis(3-methylphenyl)methanediimine stands out due to its unique combination of hole-transporting properties and stability, making it highly effective in optoelectronic applications. Its ability to emit blue light and amplified spontaneous emission is particularly valuable for the development of organic lasers .
Eigenschaften
CAS-Nummer |
726-28-3 |
|---|---|
Molekularformel |
C15H14N2 |
Molekulargewicht |
222.28 g/mol |
InChI |
InChI=1S/C15H14N2/c1-12-5-3-7-14(9-12)16-11-17-15-8-4-6-13(2)10-15/h3-10H,1-2H3 |
InChI-Schlüssel |
GVXPWRLSQCRZHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N=C=NC2=CC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B14167987.png)
![2-[(1-Hydroxy-2-methylpropan-2-yl)iminomethyl]phenol](/img/structure/B14167996.png)

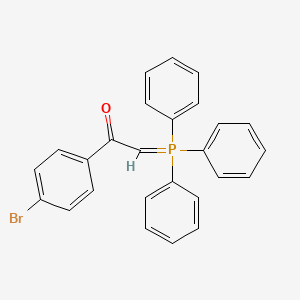
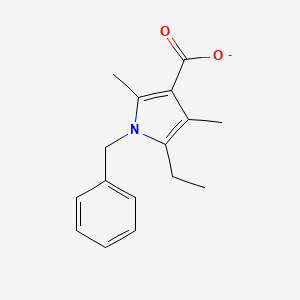
![N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide](/img/structure/B14168018.png)
![3-Methyl-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B14168019.png)

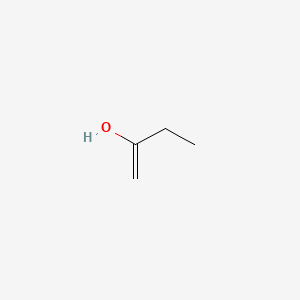
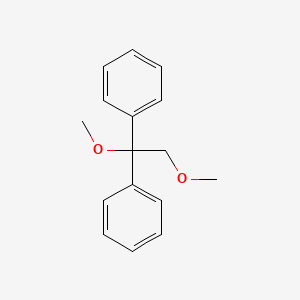
![N-(6-Aminohexanoyl)-L-leucyl-L-valyl-N~1~-[amino(oxo)acetyl]-L-glutamamide](/img/structure/B14168034.png)
